4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 4-methyl group and an ethyl chain linked to an isoindoline-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Isoindoline-1-one Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Ethyl Chain: The isoindoline-1-one intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Benzamide Core: The final step involves the acylation of the ethylated isoindoline-1-one with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The benzamide core and the isoindoline-1-one moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The isoindoline-1-one moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzamide core may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methylbenzamide: Similar structure but lacks the isoindoline-1-one moiety.
4-methyl-N-(2-phenylethyl)benzamide: Similar structure but with a phenylethyl group instead of the isoindoline-1-one moiety.
N-(2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl)benzamide: Similar structure but without the 4-methyl group on the benzamide core.
Uniqueness
4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide is unique due to the presence of both the 4-methyl group on the benzamide core and the isoindoline-1-one moiety. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-8-14(9-7-13)17(21)19-10-11-20-12-15-4-2-3-5-16(15)18(20)22/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLVYNFPLBPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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